Tetraethylenepentamine pentahydrochloride
Overview
Description
Synthesis Analysis
Tetraethylenepentamine (TEPA) has been synthesized and modified through various methods to enhance its properties and applications. For instance, TEPA-functionalized materials have been prepared for CO2 capture, showing the chemical's versatility in environmental applications. One approach involves grafting TEPA onto graphene oxide under mild conditions, indicating TEPA's role as both a linker agent and a reducing agent in the synthesis of functionalized materials (Ren et al., 2019).
Molecular Structure Analysis
The molecular structure of TEPA and its derivatives has been characterized using various spectroscopic methods. For example, the structure of a TEPA-diamine compound was confirmed using elemental analysis, ESI-MS spectrometry, and IR and 1H-NMR spectroscopy, showcasing the detailed molecular structure analysis capabilities (Fernández-Lodeiro et al., 2012).
Chemical Reactions and Properties
TEPA has been shown to facilitate various chemical reactions, including the selective titration of copper in acidic mediums and the N-arylation of heterocycles in water. These applications demonstrate TEPA's effectiveness as a reagent in selective chemical processes and its compatibility with water as a solvent, expanding its utility in green chemistry (Jacobsen & Schrøder, 1962); (Yang et al., 2013).
Physical Properties Analysis
The physical properties of TEPA and its modified forms, such as TEPA-impregnated supports, have been extensively studied. Characteristics like pH, viscosity, and thermal stability are critical for understanding the material's behavior in various applications. For instance, modifications to TEPA can increase its thermal stability, making it more suitable for applications requiring higher temperature resistance (Jo et al., 2014).
Chemical Properties Analysis
TEPA's chemical properties, particularly regarding its interaction with CO2, have been a focus of research, especially in the context of carbon capture. TEPA impregnated in various supports exhibits high CO2 adsorption capacities, indicating its potential for environmental remediation efforts. Studies have also explored the effects of modifying TEPA on its adsorption capabilities, providing insights into optimizing its use for specific applications (Wang et al., 2011).
Scientific Research Applications
Chromatographic Separation : Hendrix et al. (1981) demonstrated its use in a radially compressed silica column for the efficient separation of carbohydrates and polyhydric alcohols, highlighting benefits like room temperature operation and high resolution (Hendrix, Lee, Baust, & James, 1981).
Chemical Reactions : Yang et al. (2013) found that Tetraethylenepentamine effectively promotes N-arylation of heterocycles in water (Yang, Wang, Yang, & Zhang, 2013).
Copper Determination : Jacobsen and Schrøder (1962) utilized Tetraethylenepentamine as a selective titrant for copper in acidic medium, with minimal interference from mercury (Jacobsen & Schrøder, 1962).
Carbon Dioxide Absorption : Numaguchi et al. (2017) explored solid sorbents incorporating Tetraethylenepentamine for CO2 absorption, noting the molecular structure's influence on performance (Numaguchi, Chowdhury, Yamada, & Yogo, 2017).
Dye Removal : Ghasemi et al. (2016) reported microwave-assisted synthesis of Tetraethylenepentamine-functionalized activated carbon for efficient removal of Malachite green dye (Ghasemi et al., 2016).
CO2 Adsorption : Jo et al. (2014) found that modified amine structures in Tetraethylenepentamine impregnated supports improved CO2 adsorption rates compared to TEPA-impregnated supports (Jo, Jung, Shin, Lee, & Kim, 2014).
Biodiesel Oxidation Stability : Sui and Li (2019) discovered that Tetraethylenepentamine improves biodiesel oxidation stability and chelates free copper and iron ions (Sui & Li, 2019).
Material Modification : Gardner et al. (1997) showed that Tetraethylenepentamine forms chemical bonds with nitric acid-oxidized carbon fiber surfaces, proportionally to the fibers' initial oxygen content (Gardner, Singamsetty, He, & Pittman, 1997).
Safety And Hazards
Future Directions
The exploration of copper in the diagnosis, treatment, prognosis, and survival analysis of hepatocellular carcinoma has become a current research topic . The use of copper-depleting and copper-overloading conditions to generate the best possible patient outcome with minimal toxicity is being explored . The advantages of the use of pre-formed copper complexes, such as copper (bis)thiosemicarbazones or copper N-heterocyclic thiosemicarbazones, in comparison with the in situ formed copper complexes with metal-binding ligands, are also being discussed .
properties
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICAQBLDJAGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28Cl5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437920 | |
Record name | Tetraethylenepentamine pentahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylenepentamine pentahydrochloride | |
CAS RN |
4961-41-5 | |
Record name | Tetraethylenepentamine pentahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylenepentamine pentahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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